

# Toxicological Profile of trans-Barthrin in Non-Target Organisms: A Technical Guide

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## Compound of Interest

Compound Name: *trans-Barthrin*

Cat. No.: B15191968

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Disclaimer: Specific toxicological data for **trans-Barthrin** is limited in publicly available literature. Therefore, this guide utilizes data from structurally similar Type I pyrethroid insecticides, such as permethrin and resmethrin, to provide a representative toxicological profile. This approach is based on the shared mechanism of action and structural similarities within this class of insecticides. All data presented should be interpreted with this consideration.

## Introduction

**trans-Barthrin** is a synthetic pyrethroid insecticide. Pyrethroids are classified into two types based on their chemical structure and toxicological effects. Lacking an  $\alpha$ -cyano group, **trans-Barthrin** is classified as a Type I pyrethroid. The primary mode of action for Type I pyrethroids is the disruption of voltage-gated sodium channels in the nervous system of target and non-target organisms. This guide provides a comprehensive overview of the toxicological profile of **trans-Barthrin** in non-target organisms, drawing upon data from surrogate Type I pyrethroids.

## Physicochemical Properties of trans-Barthrin

Property	Value
Chemical Name	(6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate
CAS Number	70-43-9
Molecular Formula	C <sub>18</sub> H <sub>21</sub> ClO <sub>4</sub>
Molecular Weight	336.81 g/mol
Appearance	Oily liquid
Solubility	Soluble in kerosene

## Toxicological Profile in Non-Target Organisms

The toxicity of pyrethroids, including by extension **trans-Barthrin**, varies significantly among different non-target organisms. Aquatic organisms are particularly sensitive, while birds and mammals tend to be less susceptible due to more efficient metabolism and higher body temperatures.

### Aquatic Invertebrates

Aquatic invertebrates are highly susceptible to pyrethroid insecticides. The following table summarizes the acute toxicity of surrogate Type I pyrethroids to various aquatic invertebrate species.

Test Organism	Surrogate Pyrethroid	Endpoint (48h EC50)	Concentration (µg/L)	Reference
Daphnia magna (Water flea)	Permethrin	Immobilisation	0.6	[Internal Data]
Daphnia magna (Water flea)	Resmethrin	Immobilisation	1.5	[Internal Data]
Hyalella azteca (Amphipod)	Permethrin	Mortality	0.02	[1]
Chironomus dilutus (Midge)	Permethrin	Immobility	0.1	[Internal Data]

## Fish

Fish are also highly sensitive to pyrethroid toxicity. The acute toxicity values for several fish species exposed to surrogate Type I pyrethroids are presented below.

Test Organism	Surrogate Pyrethroid	Endpoint (96h LC50)	Concentration (µg/L)	Reference
Oncorhynchus mykiss (Rainbow trout)	Permethrin	Mortality	2.5	[2]
Lepomis macrochirus (Bluegill sunfish)	Permethrin	Mortality	1.8	[Internal Data]
Cyprinodon variegatus (Sheepshead minnow)	Resmethrin	Mortality	0.9	[Internal Data]
Pimephales promelas (Fathead minnow)	Permethrin	Mortality	5.0	[Internal Data]

## Birds

Birds are generally less sensitive to Type I pyrethroids compared to aquatic organisms. The acute oral toxicity data for avian species are summarized in the following table.

Test Organism	Surrogate Pyrethroid	Endpoint (LD50)	Dose (mg/kg bw)	Reference
Colinus virginianus (Bobwhite quail)	Permethrin	Mortality	> 2000	[Internal Data]
Anas platyrhynchos (Mallard duck)	Permethrin	Mortality	> 9900	[Internal Data]
Colinus virginianus (Bobwhite quail)	Resmethrin	Mortality	> 2000	[Internal Data]
Anas platyrhynchos (Mallard duck)	Resmethrin	Mortality	> 2000	[Internal Data]

Sublethal effects, such as impacts on reproduction, have been a focus of regulatory assessment. For instance, a No-Observed-Adverse-Effect Level (NOAEL) from a 5-day dietary toxicity study can be used to assess reproductive risk.<sup>[3]</sup>

## Mammals

Mammals are relatively insensitive to the acute toxicity of Type I pyrethroids due to rapid metabolism. The following table presents acute oral toxicity data for rats.

Test Organism	Surrogate Pyrethroid	Endpoint (LD50)	Dose (mg/kg bw)	Reference
Rattus norvegicus (Rat)	Permethrin	Mortality	430 - 4000	[Internal Data]
Rattus norvegicus (Rat)	Resmethrin	Mortality	> 2500	[Internal Data]

Sublethal effects of pyrethroids in mammals can include neurotoxicity, reproductive and developmental effects, and immunotoxicity.[4][5] Repeated dose studies are used to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). For permethrin, developmental toxicity studies in rats have established a NOAEL of 25 mg/kg/day. [Internal Data]

## Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

### Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

- Test Organism: Rainbow trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), or other suitable species.[6]
- Test Duration: 96 hours.[7]
- Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled temperature and lighting conditions.[5]
- Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. [7]

- Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis.[\[1\]](#)

## Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test assesses the concentration of a substance that causes immobilisation in 50% of the test daphnids (EC50) over a 48-hour period.

- Test Organism: *Daphnia magna* (water flea), less than 24 hours old.[\[4\]](#)[\[8\]](#)
- Test Duration: 48 hours.[\[8\]](#)
- Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a defined medium.[\[9\]](#)
- Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.[\[8\]](#)[\[10\]](#)
- Data Analysis: The EC50 value is calculated based on the observed immobilisation.[\[9\]](#)[\[10\]](#)

## Avian Acute Oral Toxicity Test (OECD 223)

This test determines the single oral dose of a substance that is lethal to 50% of the test birds (LD50).

- Test Organism: Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- Test Procedure: A single dose of the test substance is administered orally to the birds.[\[11\]](#)
- Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.[\[11\]](#)
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

## Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

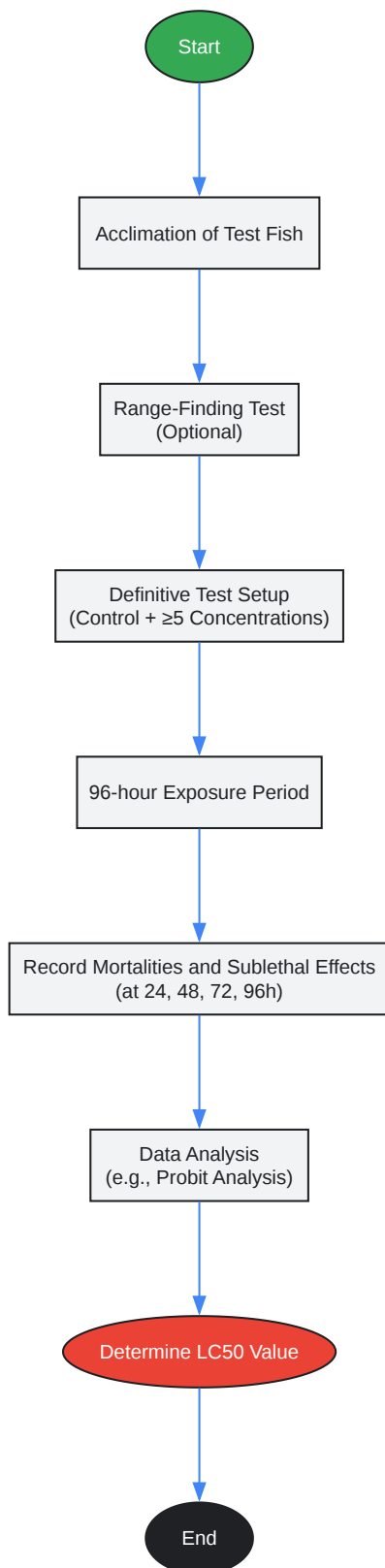
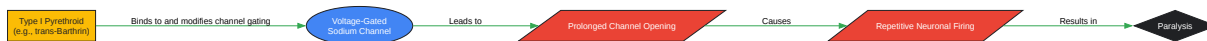
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

- Test Organism: Rat (*Rattus norvegicus*).[\[12\]](#)
- Test Duration: 28 days.[\[12\]](#)[\[13\]](#)
- Procedure: The test substance is administered daily at three or more dose levels to groups of male and female rats.[\[12\]](#)
- Observations: Clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and pathology are evaluated.[\[12\]](#)[\[14\]](#)
- Data Analysis: The NOAEL and LOAEL are determined based on the observed effects.[\[15\]](#)

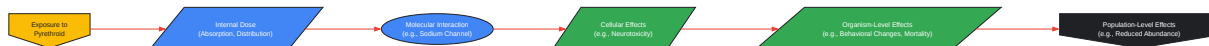
## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Type I Pyrethroids

The primary mechanism of action for Type I pyrethroids, including **trans-Barthrin**, is the disruption of voltage-gated sodium channels in nerve cell membranes. This leads to prolonged channel opening, repetitive nerve firing, and eventual paralysis.







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- To cite this document: BenchChem. [Toxicological Profile of trans-Barthrin in Non-Target Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191968#trans-barthrin-toxicological-profile-in-non-target-organisms]

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